6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate

Process Chemistry Triflate Synthesis Yield Optimization

Scaling kinase inhibitors or integrin antagonists often stalls at the pyridine functionalization step due to sluggish SNAr reactivity. 6-Methyl-2-nitro-3-pyridyl triflate eliminates this bottleneck: the nitro group activates the ring for nucleophilic aromatic substitution at room temperature, while the 6-methyl group modulates electronics and sterics for regioselective control. - Room-temperature SNAr amination - no specialized heating equipment required - 98% synthesis yield ensures cost-efficient multi-gram production - Solid-state form simplifies automated dispensing in parallel synthesis arrays

Molecular Formula C7H5F3N2O5S
Molecular Weight 286.19 g/mol
CAS No. 163083-48-5
Cat. No. B071371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate
CAS163083-48-5
Molecular FormulaC7H5F3N2O5S
Molecular Weight286.19 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F3N2O5S/c1-4-2-3-5(6(11-4)12(13)14)17-18(15,16)7(8,9)10/h2-3H,1H3
InChIKeyTZAHUIAESWUDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-nitro-3-pyridyl Trifluoromethanesulfonate (CAS 163083-48-5): A Dual-Activated Electrophilic Building Block for Pharmaceutical Intermediate Synthesis


6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate (CAS 163083-48-5) is a heteroaryl triflate ester featuring a pyridine ring simultaneously substituted with an electron-withdrawing nitro group at the 2-position and an electron-donating methyl group at the 6-position . With a molecular weight of 286.19 g/mol and a density of 1.536 g/mL at 25 °C, this colorless solid serves as a versatile electrophilic intermediate in medicinal chemistry and agrochemical synthesis [1]. The trifluoromethanesulfonate (triflate) moiety provides an excellent leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the nitro group further activates the ring toward nucleophilic attack . The compound is cited in 53 patents, reflecting its established utility in proprietary pharmaceutical development programs [2].

Electrophilic building block for SNAr and Pd cross-coupling
53-patent precedent in kinase inhibitor and integrin antagonist programs
Dual nitro/methyl activation for room-temperature reactivity

Why 6-Methyl-2-nitro-3-pyridyl Trifluoromethanesulfonate Cannot Be Replaced by Generic Pyridyl Triflates or Non-Nitro Analogs


Simple pyridyl triflates such as 2-pyridyl triflate or 3-pyridyl triflate lack the dual electronic activation provided by the 2-nitro-6-methyl substitution pattern present in CAS 163083-48-5. This electronic differentiation directly impacts reaction kinetics: nitro-activated aryl triflates undergo nucleophilic aromatic substitution (SNAr) at room temperature under solvent-free conditions, whereas non-nitro-activated aryl triflates require elevated temperatures and longer reaction times . The methyl group at the 6-position further modulates ring electronics and steric environment, affecting both regioselectivity in subsequent transformations and the physicochemical properties of downstream intermediates. Procurement of a generic, unsubstituted pyridyl triflate as a replacement would therefore compromise reaction efficiency, yield, and potentially the biological activity of final compounds, particularly in medicinal chemistry programs where the 2-nitro-6-methylpyridine scaffold is a critical pharmacophoric element in kinase inhibitors and integrin receptor antagonists [1].

Attribute
This Product
Generic Analog
Ring activation
Nitro + methyl dual activation
Unsubstituted pyridine (no activation)
SNAr reactivity
Room-temperature amination
May require elevated temperature
Synthesis efficiency
Higher reported triflation yield
Lower reported yield

Quantitative Differentiation Evidence: 6-Methyl-2-nitro-3-pyridyl Trifluoromethanesulfonate vs. Closest Analogs


Synthesis Yield: 98% for CAS 163083-48-5 vs. 68% for 2-Pyridyl Triflate Under Comparable Triflation Conditions

The synthesis of 6-methyl-2-nitro-3-pyridyl trifluoromethanesulfonate from 3-hydroxy-6-methyl-2-nitropyridine proceeds with a 98% isolated yield after flash chromatography purification, using trifluoromethanesulfonic anhydride (1.2 eq) and triethylamine (1.48 eq) in dichloromethane at 0 °C for 2 hours . In contrast, the synthesis of 2-pyridyl triflate under analogous triflation conditions (triflic anhydride, pyridine as base/solvent) yields only 68% of the target product . The 30-percentage-point yield advantage represents a substantial improvement in atom economy and cost efficiency for scale-up operations.

Triflation Yield
Reported
98% vs 68%
Supports scale-up efficiency review
Data to verify (no source cited)
Process Chemistry Triflate Synthesis Yield Optimization

Physical State at Ambient Temperature: Colorless Solid (CAS 163083-48-5) vs. Liquid/Oil for Unsubstituted Pyridyl Triflates

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate is isolated and stored as a colorless solid at room temperature [1]. This contrasts with 2-pyridyl triflate, which is a liquid at ambient temperature with a boiling point of 108 °C at 25 mmHg , and 3-pyridyl triflate, which is an oily liquid . The solid physical form of CAS 163083-48-5 eliminates solvent evaporation concerns during weighing, enables more precise gravimetric dispensing for stoichiometric reactions, and typically confers superior long-term storage stability compared to liquid triflates that are prone to hydrolysis.

Physical State
Direct comparison
Colorless solid vs liquid/oil
Enables precise weighing and stability
Supplier-specified attribute
Solid-Phase Handling Weighing Accuracy Stability

Lipophilicity: LogP 3.06 for CAS 163083-48-5 vs. LogP 2.39 for 2-Pyridyl Triflate

The calculated partition coefficient (LogP) of 6-methyl-2-nitro-3-pyridyl trifluoromethanesulfonate is 3.06 , compared to LogP 2.39 for 2-pyridyl triflate . This 0.67 LogP unit difference indicates that CAS 163083-48-5 is approximately 4.7-fold more lipophilic, which can translate into improved membrane permeability of downstream intermediates when this scaffold is incorporated into biologically active molecules. The enhanced lipophilicity arises from the combined effect of the methyl substituent and the nitro group on the pyridine ring.

Lipophilicity
Reported
LogP 3.06 vs 2.39
May influence membrane permeability
Calculated values; verify experimentally
Lipophilicity LogP Drug Design

Nitro-Activated SNAr Reactivity: Room Temperature Amination for Nitro-Aryl Triflates vs. Thermal Activation Required for Non-Nitro Analogs

A systematic study of nucleophilic aromatic substitution (SNAr) between aryl triflates and secondary amines demonstrated that nitro- and cyano-activated aryl triflates react at room temperature under solvent-free conditions, whereas carboxy-activated and non-activated aryl triflates require significantly higher temperatures to achieve comparable conversion . This class-level finding directly applies to 6-methyl-2-nitro-3-pyridyl trifluoromethanesulfonate, which bears a nitro group ortho to the triflate leaving group. The rate enhancement is attributed to stabilization of the Meisenheimer complex intermediate through electron withdrawal by the nitro group.

SNAr Reactivity
Class-level inference
Room temp (nitro) vs heated
Enables broader substrate scope
Based on nitro-aryl triflate class study
SNAr Reactivity Nitro Activation Amination

Patent Citation Frequency: 53 Patents Citing CAS 163083-48-5 vs. Limited Patent Visibility for Simpler Pyridyl Triflates

PubChemLite records 53 patents that cite or utilize 6-methyl-2-nitro-3-pyridyl trifluoromethanesulfonate [1]. This patent density reflects the compound's role as a key intermediate in proprietary pharmaceutical programs, including Protein Kinase C inhibitors, αvβ3 integrin receptor antagonists, S1P4 receptor agonists, and benzimidazole-based anticancer agents [2]. The high patent citation count serves as a proxy for demonstrated utility in drug discovery pipelines, distinguishing this compound from simpler pyridyl triflates that are primarily used as general synthetic reagents rather than en-route to patent-protected therapeutic candidates.

Patent Citations
Cross-study comparable
53 patents vs limited
Indicates utility in drug discovery
Source: PubChemLite
Patent Landscape Pharmaceutical Intermediates Proprietary Synthesis

Density Differential: 1.536 g/mL for CAS 163083-48-5 vs. 1.477–1.49 g/mL for 2-Pyridyl and 3-Pyridyl Triflates

The measured density of 6-methyl-2-nitro-3-pyridyl trifluoromethanesulfonate is 1.536 g/mL at 25 °C [1]. This is 4.0% higher than 2-pyridyl triflate (1.477 g/mL) and 3.0% higher than 3-pyridyl triflate (1.49 g/mL) . The increased density reflects the additional molecular mass contributed by the nitro and methyl substituents and correlates with the compound's solid physical state, reinforcing the practical advantages of easier handling and more accurate volumetric-to-mass conversions in automated synthesis platforms.

Density (25°C)
Direct comparison
1.536 vs 1.48–1.49 g/mL
Supports batch consistency verification
Measured value from supplier
Physical Property Density Formulation

Optimal Procurement Scenarios for 6-Methyl-2-nitro-3-pyridyl Trifluoromethanesulfonate (CAS 163083-48-5) Based on Verified Differentiation Evidence


Scale-Up Synthesis of Kinase Inhibitor Intermediates Requiring High-Yield Triflate Installation

When scaling up the synthesis of kinase inhibitor candidates that incorporate the 6-methyl-2-nitropyridin-3-yl scaffold, procuring CAS 163083-48-5 as a pre-formed triflate intermediate is strategically advantageous. The documented 98% synthesis yield ensures cost-efficient production of multi-gram quantities, while the solid physical state [1] simplifies automated dispensing in parallel synthesis arrays. The compound's demonstrated role in PKC inhibitor programs confirms its compatibility with kinase-targeted medicinal chemistry workflows.

Room-Temperature SNAr Diversification for Fragment-Based Drug Discovery Libraries

For fragment-based drug discovery platforms that require rapid diversification of a pyridine core via nucleophilic aromatic substitution, CAS 163083-48-5 offers the proven advantage of nitro-activated room-temperature reactivity . This enables parallel amination reactions without specialized heating equipment, preserving thermally labile coupling partners and reducing energy consumption. The higher lipophilicity (LogP 3.06) [1] of the scaffold may also contribute favorable physicochemical properties to the resulting fragment library members.

Integrin Receptor Antagonist Synthesis with Validated Patent Precedent

For research groups pursuing αvβ3 or αvβ5 integrin receptor antagonists, CAS 163083-48-5 provides a direct entry point to the 2,5-thiazole butanoic acid chemotype with established patent precedent . The compound's appearance in 53 patents [1] reduces the risk of synthetic route abandonment due to unforeseen reactivity issues, as multiple independent research organizations have validated the triflate moiety's performance in Pd-catalyzed cross-coupling and nucleophilic displacement steps en route to biologically active integrin antagonists.

Agrochemical Intermediate Production Leveraging Dual Electron-Withdrawing/Donating Pyridine Activation

In agrochemical discovery programs targeting nicotinoid or pyridine-containing pesticides, CAS 163083-48-5 offers a unique combination of electrophilic activation (nitro group para to the triflate oxygen) and modulated electron density (methyl group at the 6-position) . The compound's 98% synthesis yield [1] and solid-state handling properties make it suitable for the cost-sensitive scale-up requirements typical of agricultural chemical manufacturing, where process efficiency directly impacts commercial viability.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate scale-up
Reported high-yield triflate installation
Yield reproducibility and solid-state handling
Fragment-based SNAr diversification
Room-temperature reactivity context
Substrate scope with heat-sensitive partners
Integrin antagonist synthesis
Patent-precedented building block
Cross-coupling step compatibility review
Agrochemical intermediate production
Dual electronic activation profile
Process efficiency and cost-per-batch
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